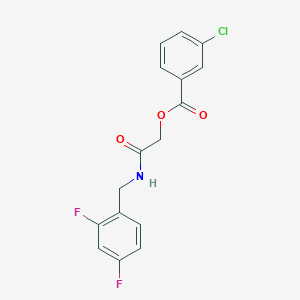
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a useful research compound. Its molecular formula is C16H12ClF2NO3 and its molecular weight is 339.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anchoring of Amino Acids to Resins
- Improved Anchoring Method : A study by Sieber (1987) described an improved method for esterification of Fmoc-amino acids to 4-alkoxybenzyl alcohol polystyrene using 2,6-dichlorobenzoyl chloride. This method is free from side-reactions like racemization and dipeptide formation, commonly observed with dicyclohexylcarbodiimide/4-dimethylaminopyridine (Sieber, 1987).
Synthesis of Oxazolidinone Derivatives
- Novel Dynamic Kinetic Resolution : Sugiyama et al. (2003) explored a one-pot reaction involving (R)-2-(α-methylbenzyl)amino-1,3-propanediol and 2-chloroethyl chloroformate with DBU, leading to 4-hydroxymethyl-3-(α-methylbenzyl)-2-oxazolidinone. This process involved dynamic kinetic resolution accompanied by intramolecular transesterification (Sugiyama et al., 2003).
Photodecomposition Studies
- Chlorobenzoic Acids Decomposition : Crosby and Leitis (1969) studied the ultraviolet irradiation of chlorobenzoic acids, leading to the replacement of chlorine by hydroxyl and hydrogen, producing corresponding hydroxybenzoic acids and benzoic acid. This indicates potential applications in environmental remediation or organic synthesis (Crosby & Leitis, 1969).
Metal Complexes with Organic Acid Derivatives
- Schiff Base Ligands and Metal Complexes : El-Wahab (2007) synthesized Schiff base ligands bearing organic acid moiety and their Co(II), Ni(II), Cu(II), and Zn(II) complexes. These complexes show potential in various applications, including antimicrobial activity and catalysis (El-Wahab, 2007).
HIV Protease Inhibitors Preparation
- Building Blocks for HIV Protease Inhibitors : Beaulieu and Wernic (1996) discussed the preparation of aminoalkyl chlorohydrin hydrochlorides as key building blocks for hydroxyethylamine-based HIV protease inhibitors. These compounds show significance in pharmaceutical applications (Beaulieu & Wernic, 1996).
Cycloaddition Reactions
- Efficient Cycloaddition with Glycals : Leblanc and Fitzsimmons (1989) demonstrated that bis(trichloroethyl) azodicarboxylate is an efficient diene in the cycloaddition reaction with glycals, used to prepare 2-amino glycosides. This indicates its potential in complex molecule synthesis (Leblanc & Fitzsimmons, 1989).
Propriétés
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO3/c17-12-3-1-2-10(6-12)16(22)23-9-15(21)20-8-11-4-5-13(18)7-14(11)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDRFFZYDCUSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)





![8-(2-hydroxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596771.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2596772.png)

![4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2596775.png)



